X-ray Crystallographic Validation of RORγt Ligand Binding
(4-Pyrimidin-5-ylphenyl)methanol has been experimentally validated as a ligand for the Retinoic-acid-related Orphan Receptor gamma t (RORγt) ligand-binding domain via X-ray crystallography, deposited in the Protein Data Bank as entry 5G44 at a resolution of 1.84 Å [1]. In contrast, closely related analogs such as 4-(pyrimidin-5-yl)benzoic acid or 4-(pyrimidin-5-yl)phenol lack this specific structural validation, making (4-Pyrimidin-5-ylphenyl)methanol a superior choice for structure-based drug design (SBDD) campaigns targeting this specific allosteric pocket.
| Evidence Dimension | Validated ligand-target interaction (RORγt) |
|---|---|
| Target Compound Data | Bound ligand in PDB 5G44; Resolution 1.84 Å |
| Comparator Or Baseline | 4-(Pyrimidin-5-yl)benzoic acid; 4-(Pyrimidin-5-yl)phenol |
| Quantified Difference | Crystallographically confirmed binding vs. No reported binding data |
| Conditions | X-ray crystallography; RORγt ligand binding domain |
Why This Matters
This provides structural proof of target engagement, enabling rational, structure-guided optimization in drug discovery programs, a capability not available with unvalidated analogs.
- [1] RCSB PDB. 5G44: Ligand complex of RORg LBD. Fragment Screening of RORγt Using Cocktail Crystallography. View Source
